molecular formula C28H40F2N4O B12379467 Srebp/scap-IN-1

Srebp/scap-IN-1

Cat. No.: B12379467
M. Wt: 486.6 g/mol
InChI Key: MRFAHOTXHDGRBA-FSCJZJTNSA-N
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Preparation Methods

The synthesis of Srebp/scap-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve organic reactions such as nucleophilic substitution, condensation, and cyclization. Industrial production methods may include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

Srebp/scap-IN-1 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions .

Scientific Research Applications

Srebp/scap-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Srebp/scap-IN-1 exerts its effects by inhibiting the SCAP/SREBP pathway. SCAP is responsible for escorting SREBPs from the endoplasmic reticulum to the Golgi apparatus, where SREBPs are cleaved and activated. By inhibiting SCAP, this compound prevents the activation of SREBPs, leading to a decrease in the synthesis of cholesterol, fatty acids, and triglycerides . This inhibition affects various molecular targets and pathways involved in lipid metabolism and cellular growth .

Comparison with Similar Compounds

Srebp/scap-IN-1 can be compared with other compounds targeting the SCAP/SREBP pathway, such as:

This compound is unique in its specific targeting of the SCAP/SREBP pathway, making it a valuable tool for studying lipid metabolism and developing therapeutic interventions .

Properties

Molecular Formula

C28H40F2N4O

Molecular Weight

486.6 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[2-[5-(3-methylphenyl)tetrazol-1-yl]ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-3,3-difluoro-2-methylheptan-2-ol

InChI

InChI=1S/C28H40F2N4O/c1-19-8-6-9-22(18-19)25-31-32-33-34(25)17-14-21-10-7-15-27(5)23(11-12-24(21)27)20(2)13-16-28(29,30)26(3,4)35/h6,8-9,14,18,20,23-24,35H,7,10-13,15-17H2,1-5H3/b21-14+/t20-,23-,24+,27-/m1/s1

InChI Key

MRFAHOTXHDGRBA-FSCJZJTNSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN=NN2C/C=C/3\CCC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(C(C)(C)O)(F)F)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=NN2CC=C3CCCC4(C3CCC4C(C)CCC(C(C)(C)O)(F)F)C

Origin of Product

United States

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